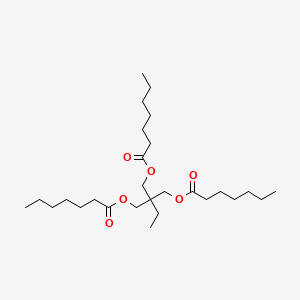

Trimethylolpropane triheptanoate

Description

Trimethylolpropane triheptanoate (TMPTH, C27H50O6, MW 470.69 g/mol) is a synthetic neopentyl polyol ester synthesized via esterification of trimethylolpropane (TMP) with heptanoic acid . It is widely used as a high-performance lubricant basestock due to its low volatility, excellent thermal stability, and oxidation resistance under extreme conditions . Its branched molecular structure (three heptanoate chains attached to a TMP core) enhances steric hindrance, reducing hydrolytic degradation and improving compatibility with plastics and elastomers . Applications span aviation turbine oils, industrial lubricants, and polymer plasticizers .

Properties

CAS No. |

78-16-0 |

|---|---|

Molecular Formula |

C27H50O6 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

2,2-bis(heptanoyloxymethyl)butyl heptanoate |

InChI |

InChI=1S/C27H50O6/c1-5-9-12-15-18-24(28)31-21-27(8-4,22-32-25(29)19-16-13-10-6-2)23-33-26(30)20-17-14-11-7-3/h5-23H2,1-4H3 |

InChI Key |

UQJDVLPHTXQTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Key Parameters and Conditions

Process Overview

-

Reactant Mixing : TMP and heptanoic acid are combined in a molar ratio optimized for triester formation (e.g., 1:4 TMP:HA).

-

Catalyst Addition : Acid catalysts like p-toluenesulfonic acid (p-TSA) or heteropolyacids (e.g., H₃PW₁₂O₄₀/SiO₂) are added to protonate the hydroxyl groups of TMP, facilitating nucleophilic attack.

-

Heating and Reflux : The mixture is heated under reflux (e.g., 120–200°C) to drive the equilibrium toward ester formation. Water, a byproduct, is removed via azeotropic distillation or vacuum.

-

Purification : Post-reaction, the product is neutralized with bases (e.g., NaHCO₃), washed with water, and dried.

Example Protocol from Literature

A study using H₃PW₁₂O₄₀/SiO₂ as a catalyst achieved 95% esterification under these conditions:

Transesterification of Fatty Acid Methyl Esters

Transesterification offers a route to TMP triheptanoate using methyl heptanoate esters, which are often derived from vegetable oils. This method is particularly efficient for large-scale production.

Key Parameters and Conditions

Process Overview

-

Reactant Mixing : TMP is reacted with methyl heptanoate esters in a molar ratio favoring triester formation (e.g., 1:3 TMP:FAME).

-

Base Catalyst : Alkaline catalysts (e.g., K₂CO₃) or enzymes are used to deprotonate TMP hydroxyl groups, enhancing nucleophilic attack on the ester carbonyl.

-

Heating and Distillation : The reaction is conducted at elevated temperatures (150–200°C) with continuous removal of methanol (a byproduct) via distillation.

-

Neutralization and Purification : The reaction mixture is neutralized with phosphoric acid, washed with water, and purified via molecular distillation to isolate the triester.

Example Protocol from Literature

A transesterification study achieved 99.13% triester yield using:

Catalysts and Their Impact

Catalysts significantly influence reaction efficiency, yield, and byproduct formation. Below is a comparison of catalyst systems:

Reaction Optimization and Kinetic Studies

Optimizing reaction parameters (temperature, catalyst concentration, molar ratio) is critical to maximize yield and minimize side products.

Temperature-Dependent Kinetics

A kinetic study using p-TSA as a catalyst revealed:

Catalyst Concentration Effects

Increasing p-TSA concentration from 0.3% to 2% (w/w) improved esterification rates, but excessive catalyst (>2%) caused emulsification and product darkening.

Purification Techniques

Post-reaction purification ensures high-purity TMP triheptanoate. Common methods include:

-

Neutralization : Excess acid is neutralized with NaHCO₃ or KOH to remove unreacted heptanoic acid.

-

Washing : Multiple washes with deionized water or brine remove salts and residual catalyst.

-

Molecular Distillation : Under vacuum (e.g., 1.0 Pa), low-boiling byproducts (e.g., methanol, excess heptanoic acid) are removed.

Summary Table: Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane triheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst to facilitate the substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Lubricants

Trimethylolpropane triheptanoate is primarily used as a base stock in the formulation of biodegradable lubricants. Its excellent lubricating properties make it suitable for high-performance applications in automotive and industrial machinery. The compound forms a thin film on surfaces, reducing friction and wear while maintaining stability under high temperatures .

Plasticizers

In polymer chemistry, this compound serves as an effective plasticizer. It enhances the flexibility and durability of polymers, making it valuable in the production of flexible plastics and coatings .

Scientific Research Applications

Biocompatibility Studies

Research has explored the potential of this compound in drug delivery systems due to its biocompatibility. Studies indicate that this compound can be utilized as a carrier for active pharmaceutical ingredients, enhancing drug solubility and bioavailability .

Degradation Studies

Investigations into the degradation of this compound have revealed insights into its oxidative stability. Research conducted by the Naval Air Force Aero Propulsion Laboratory highlighted the thermal degradation pathways of this compound, identifying primary products formed during oxidative processes .

Medical Applications

Medical Lubricants

this compound has been evaluated for use in medical lubricants. Its non-toxic nature and compatibility with biological tissues make it suitable for applications such as surgical lubricants and personal care products .

Data Tables

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Industrial Lubricants | Base stock for biodegradable lubricants | High thermal stability, low volatility |

| Plasticizers | Enhances flexibility in polymers | Improves durability |

| Drug Delivery Systems | Carrier for pharmaceuticals | Biocompatible |

| Medical Lubricants | Used in surgical and personal care products | Non-toxic |

Case Studies

-

NASA Research on Lubrication

A study conducted by NASA investigated the performance of this compound in elasto-hydrodynamic lubrication systems. The findings indicated that this compound significantly reduced friction in high-stress environments, demonstrating its potential in aerospace applications . -

Degradation Analysis

A comprehensive study on the oxidative degradation of this compound revealed that under extreme conditions, it forms several degradation products, which can impact its performance as a lubricant over time. This research is crucial for understanding long-term stability in industrial applications .

Mechanism of Action

The mechanism of action of trimethylolpropane triheptanoate primarily involves its lubricating properties. The compound forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective barrier that prevents corrosion and oxidation. Additionally, the ester groups in the molecule contribute to its thermal stability and resistance to degradation under high temperatures.

Comparison with Similar Compounds

Thermal Stability

- TMPTH : Decomposition temperature (Td) of ~280–300°C, determined via tensimetry . Stability attributed to saturated C7 chains minimizing oxidative cleavage .

- TMPTO : Higher Td (>300°C) due to unsaturated C18 chains, but prone to oxidation without antioxidants .

- Phthalate Esters (e.g., bis(2-ethylhexyl) phthalate) : Lower Td (~250°C) and higher volatility .

Oxidation Resistance

- TMPTH : Forms minimal deposits under oxidative conditions (e.g., 150°C, O2 atmosphere) due to steric protection of ester groups .

- TMP Tricaprylate : Faster degradation due to branched chains increasing susceptibility to radical attack .

- Di(trimethylolpropane) Esters : Superior oxidation resistance in humid environments, ideal for hydraulic fluids .

Lubrication and Viscosity-Temperature Behavior

| Compound | Kinematic Viscosity @ 40°C (cSt) | Viscosity Index (VI) | Pour Point (°C) |

|---|---|---|---|

| TMPTH | 15–20 | 120–130 | -35 |

| TMPTO | 40–45 | 150–160 | -20 |

| TMP Tricaprylate | 8–10 | 90–100 | -45 |

| Mineral Oil (Group III) | 30–35 | 120–130 | -15 |

TMPTH’s balanced viscosity-temperature profile makes it suitable for wide-temperature-range applications, outperforming mineral oils in cold-start scenarios .

Research Findings and Industrial Relevance

- Thermal Degradation: TMPTH’s thin-film degradation under O2 produces heptanoic acid and CO2, with minimal sludge formation .

- Synthetic Formulations : TMPTH constitutes 90–98% of advanced turbine oil compositions, often paired with thiocyanate additives for enhanced wear resistance .

- Environmental Profile: Unlike phthalates, TMPTH exhibits low toxicity and is non-bioaccumulative, aligning with REACH regulations .

Biological Activity

Trimethylolpropane triheptanoate (TMPTH) is a polyol ester derived from trimethylolpropane and heptanoic acid. Its applications span various industries, particularly in lubricants and biolubricants due to its favorable properties. This article explores the biological activity of TMPTH, focusing on its toxicity, biodegradability, and potential health effects based on recent studies.

- Chemical Formula : C15H28O5

- Molecular Weight : 284.39 g/mol

- CAS Number : 68240-93-1

General Toxicity

Research indicates that TMPTH exhibits low toxicity in various biological systems. In a study assessing the degradation of TMPTH as a lubricant, it was found to have a high oxidative stability and low thermal degradation under controlled conditions, which suggests a reduced risk of toxic byproducts during use .

Skin Irritation and Sensitization

In dermal toxicity studies, TMPTH was applied to animal models to evaluate skin irritation. Results showed mild to moderate irritation at higher concentrations, with hyperplasia and inflammation noted at the application site . However, systemic toxicity was not observed, indicating that while local effects may occur, overall biological impact is minimal.

Biodegradability

TMPTH has been recognized for its biodegradability, making it an attractive option for environmentally friendly lubricants. Studies have shown that it readily undergoes hydrolysis and microbial degradation, which minimizes environmental persistence . The structure of TMPTH allows it to be broken down by various microorganisms, contributing to its classification as a biolubricant.

Case Study 1: Shipboard Fire Environment

A study conducted aboard the ex-U.S.S. Shadwell examined the formation of neurotoxic compounds from TMPTH during simulated shipboard fires. The results indicated that while TMPTH itself is stable under normal conditions, its thermal decomposition can lead to the formation of potentially harmful substances when exposed to extreme temperatures . This highlights the importance of understanding the environmental conditions under which TMPTH is used.

Case Study 2: Lubricant Performance

In a comparative study of various lubricants, TMPTH was evaluated for its performance in high-temperature applications. It demonstrated superior lubrication properties compared to traditional mineral oils, with significantly lower wear rates on metal surfaces . This performance is attributed to its chemical structure which provides excellent film strength and stability.

Biocompatibility

Recent studies have focused on the biocompatibility of TMPTH in biomedical applications. Its low toxicity profile suggests potential use in medical lubricants or as a component in drug delivery systems . Research indicates that TMPTH does not induce significant inflammatory responses when tested in vitro with human cell lines.

Environmental Impact

The environmental safety of TMPTH has been assessed through ecotoxicological studies. These studies demonstrate that TMPTH poses minimal risk to aquatic life, with no significant acute or chronic toxicity observed in standard bioassays . This reinforces its suitability as an eco-friendly alternative in lubricant formulations.

Summary Table of Biological Activity Findings

| Parameter | Observation |

|---|---|

| Toxicity | Low toxicity; mild skin irritation |

| Biodegradability | High; readily degraded by microorganisms |

| Environmental Impact | Minimal risk to aquatic organisms |

| Performance as Lubricant | Superior lubrication properties |

| Biocompatibility | Compatible with human cell lines |

Q & A

Q. How can researchers optimize the synthesis of TMPTH using statistical experimental design?

Q. How does TMPTH’s thermal stability vary under different experimental conditions?

Q. How can researchers resolve contradictions in esterification reaction yields reported across studies?

- Methodological Answer : Systematically evaluate competing factors:

- Side Reactions : Monitor intermediates (e.g., monoheptanoate) via LC-MS to assess incomplete esterification.

- Catalyst Deactivation : Test catalyst recyclability (e.g., p-toluenesulfonic acid) over 3–5 cycles.

- Solvent Effects : Compare polar aprotic solvents (e.g., THF vs. toluene) using Hansen solubility parameters .

Q. What computational approaches model TMPTH’s interactions in polymer matrices or lubricant formulations?

- Methodological Answer :

Q. How to design experiments for TMPTH’s application in advanced material composites (e.g., MOFs)?

- Methodological Answer : Functionalize TMPTH as a crosslinker for MOF immobilization (e.g., on glass beads). Use trimethylolpropane triglycidyl ether to anchor MOF particles, then validate retention of crystallinity via XRD and surface area via BET analysis. Dynamic breakthrough experiments can assess adsorption efficiency (e.g., CO capture) .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for TMPTH under oxidative conditions?

- Methodological Answer : Differences in experimental setups (e.g., oxygen partial pressure, presence of metal contaminants) significantly alter degradation kinetics. Standardize protocols using ASTM D2272 (oxidation stability test) and control trace metal content (<1 ppm) via ICP-MS .

Key Research Challenges

- Synthesis Scalability : Lab-scale yields (>85%) often drop in batch reactors due to mass transfer limitations. Mitigate via continuous-flow microreactors with enhanced mixing .

- Environmental Impact : Assess TMPTH’s ecotoxicity using OECD 301D (biodegradability) and algal growth inhibition tests (72-h EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.